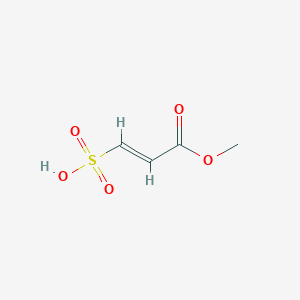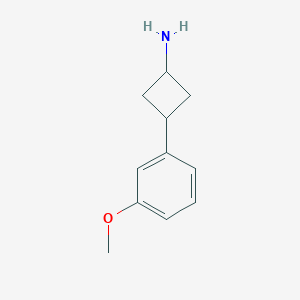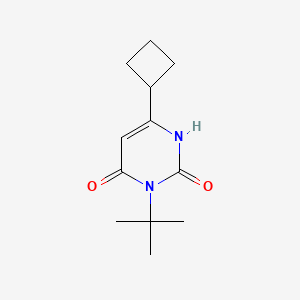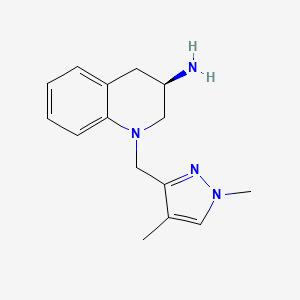
(R)-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine is a complex organic compound that features a pyrazole ring and a tetrahydroquinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the Pyrazole to the Tetrahydroquinoline: This step may involve nucleophilic substitution or other coupling reactions.
Final Functionalization: Introduction of the amine group and any other necessary functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrazole moieties.
Reduction: Reduction reactions could be used to modify the tetrahydroquinoline ring.
Substitution: Various substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of dyes, polymers, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine: can be compared to other pyrazole-tetrahydroquinoline derivatives.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Other Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline structures but different functional groups.
Uniqueness
The uniqueness of ®-1-((1,4-Dimethyl-1H-pyrazol-3-yl)methyl)-1,2,3,4-tetrahydroquinolin-3-amine lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C15H20N4 |
|---|---|
Molecular Weight |
256.35 g/mol |
IUPAC Name |
(3R)-1-[(1,4-dimethylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine |
InChI |
InChI=1S/C15H20N4/c1-11-8-18(2)17-14(11)10-19-9-13(16)7-12-5-3-4-6-15(12)19/h3-6,8,13H,7,9-10,16H2,1-2H3/t13-/m1/s1 |
InChI Key |
UXDQKIHCJLFRMZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CN(N=C1CN2C[C@@H](CC3=CC=CC=C32)N)C |
Canonical SMILES |
CC1=CN(N=C1CN2CC(CC3=CC=CC=C32)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


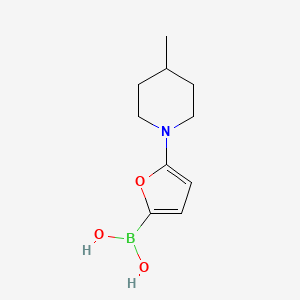
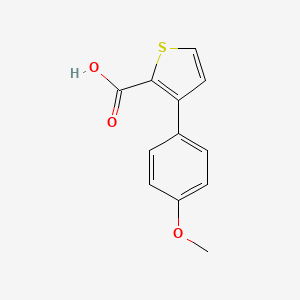
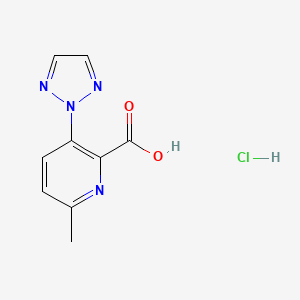
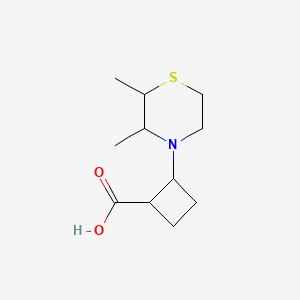
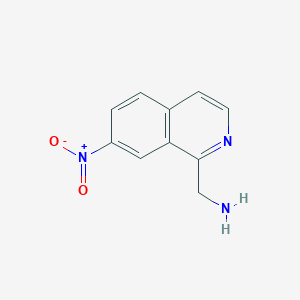
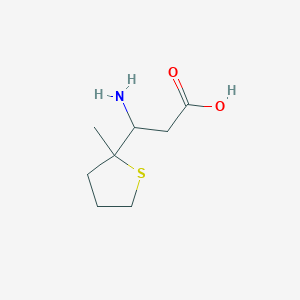
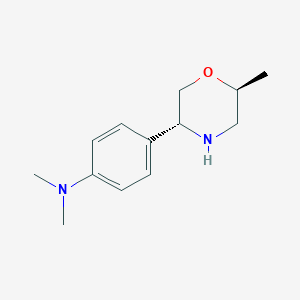
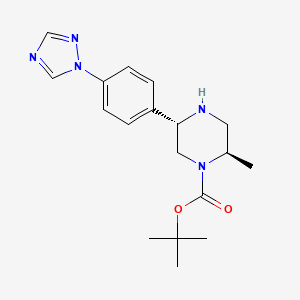
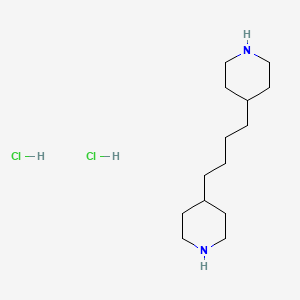
![2-Neopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13345715.png)
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
